molecular formula C10H15N3O5 B12908669 5-{[Bis(2-hydroxyethyl)amino]acetyl}pyrimidine-2,4(1h,3h)-dione CAS No. 6329-33-5

5-{[Bis(2-hydroxyethyl)amino]acetyl}pyrimidine-2,4(1h,3h)-dione

Cat. No.: B12908669
CAS No.: 6329-33-5
M. Wt: 257.24 g/mol
InChI Key: XOKSSNCHTNCKNU-UHFFFAOYSA-N
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Description

5-(2-(Bis(2-hydroxyethyl)amino)acetyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that contains a pyrimidine ring substituted with a bis(2-hydroxyethyl)amino group and an acetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(Bis(2-hydroxyethyl)amino)acetyl)pyrimidine-2,4(1H,3H)-dione typically involves the reaction of pyrimidine-2,4(1H,3H)-dione with bis(2-hydroxyethyl)amine in the presence of an acetylating agent. The reaction is usually carried out under mild conditions, with the temperature maintained at around 25-30°C. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and solvents that can enhance the reaction rate and selectivity is also common. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2-(Bis(2-hydroxyethyl)amino)acetyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The carbonyl groups in the pyrimidine ring can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.

Major Products

    Oxidation: The major products are carbonyl compounds such as aldehydes and ketones.

    Reduction: The major products are alcohols.

    Substitution: The major products are substituted pyrimidine derivatives.

Scientific Research Applications

5-(2-(Bis(2-hydroxyethyl)amino)acetyl)pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicine: It is being investigated for its potential as an anticancer and antiviral agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(2-(Bis(2-hydroxyethyl)amino)acetyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to the disruption of metabolic pathways and cellular processes, resulting in the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-(Bis(2-hydroxyethyl)amino)acetyl)pyridine-2,4(1H,3H)-dione
  • 5-(2-(Bis(2-hydroxyethyl)amino)acetyl)thiazole-2,4(1H,3H)-dione
  • 5-(2-(Bis(2-hydroxyethyl)amino)acetyl)imidazole-2,4(1H,3H)-dione

Uniqueness

5-(2-(Bis(2-hydroxyethyl)amino)acetyl)pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of the bis(2-hydroxyethyl)amino group enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

6329-33-5

Molecular Formula

C10H15N3O5

Molecular Weight

257.24 g/mol

IUPAC Name

5-[2-[bis(2-hydroxyethyl)amino]acetyl]-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C10H15N3O5/c14-3-1-13(2-4-15)6-8(16)7-5-11-10(18)12-9(7)17/h5,14-15H,1-4,6H2,(H2,11,12,17,18)

InChI Key

XOKSSNCHTNCKNU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=O)N1)C(=O)CN(CCO)CCO

Origin of Product

United States

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